alpha-Methyl-2-phenyl-1H-indole-3-ethanamine
Description
alpha-Methyl-2-phenyl-1H-indole-3-ethanamine is a synthetic indole derivative characterized by a phenyl substituent at position 2 of the indole ring and a methyl group on the alpha carbon of the ethylamine side chain. Its molecular formula is C₁₇H₁₈N₂, with an average molecular weight of 250.34 g/mol . The phenyl group at position 2 enhances steric bulk and aromatic interactions, while the alpha-methyl group may alter metabolic stability and receptor binding kinetics compared to unmodified tryptamines.
Properties
CAS No. |
52019-03-1 |
|---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(2-phenyl-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C17H18N2/c1-12(18)11-15-14-9-5-6-10-16(14)19-17(15)13-7-3-2-4-8-13/h2-10,12,19H,11,18H2,1H3 |
InChI Key |
GOPCDZFAFBMJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Condensation of 2-(1H-indol-3-yl)ethanamine
A key intermediate in the synthesis of indole-3-ethanamine derivatives is 2-(1H-indol-3-yl)ethanamine. This intermediate can be functionalized at the alpha position to introduce the methyl group, and at the 2-position of the indole ring to introduce the phenyl substituent.
One documented approach involves:
- Starting from 2-(1H-indol-3-yl)ethanamine, which can be synthesized via Fischer indole synthesis or other classical methods.
- Alpha-methylation of the ethanamine side chain via alkylation reactions using methylating agents under controlled conditions to avoid over-alkylation.
- Introduction of the phenyl group at the 2-position of the indole ring through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) if the 2-position is halogenated, or via direct electrophilic aromatic substitution under specific conditions.
Although direct literature on this compound is limited, these strategies are consistent with the synthetic logic applied to similar indole derivatives.
Thiourea Derivative Condensation Approach
In a related synthetic strategy, 2-(1H-indol-3-yl)ethanamine is condensed with appropriate isothiocyanates to form thiourea derivatives, which can be further transformed into substituted indole derivatives. This approach has been used to prepare various biologically active indole derivatives and could be adapted for the synthesis of this compound analogs by selecting suitable isothiocyanates and subsequent modifications.
Fischer Indole Synthesis Adaptations
The Fischer indole synthesis remains a cornerstone for indole construction. The method involves the acid-catalyzed rearrangement of phenylhydrazones derived from aryl ketones or aldehydes.
For the target compound:
- A phenylhydrazone derived from a 2-phenyl-substituted ketone or aldehyde precursor can be cyclized under acidic conditions to form the 2-phenylindole core.
- Subsequent side chain modifications introduce the alpha-methyl ethanamine moiety at the 3-position.
This approach is supported by the synthesis of related indole alkaloids and derivatives, where the Fischer indole synthesis is used to build the core, followed by functional group transformations to install side chains.
Comparative Table of Preparation Methods
Research Findings and Notes
- Indole derivatives with substitutions at the 2- and 3-positions are synthetically accessible through a combination of classical indole synthesis and modern functionalization techniques.
- The alpha-methyl group on the ethanamine side chain can be introduced by selective alkylation, often requiring protection-deprotection strategies to avoid side reactions.
- The phenyl substitution at the 2-position may be introduced either before or after indole ring formation, depending on the synthetic route chosen.
- Biological evaluation of similar indole derivatives suggests that such compounds have significant pharmacological potential, motivating the development of efficient synthetic routes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanamine Sidechain
The primary amine group at the 3-ethanamine position undergoes nucleophilic substitution under acidic or basic conditions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines. Steric hindrance from the alpha-methyl group slows reaction kinetics compared to unsubstituted analogs .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like pyridine .
-
Azide Formation : Sodium azide in DMF replaces the amine group to yield alkyl azides, useful in click chemistry applications .
Example Reaction Table
Electrophilic Substitution on the Indole Ring
The indole core participates in electrophilic aromatic substitution (EAS), with regioselectivity influenced by the 2-phenyl and 3-ethanamine groups:
-
C3 Position : Steric blocking by the 3-ethanamine substituent directs electrophiles (e.g., NO₂⁺, Br⁺) to the C5 or C7 positions .
-
Vilsmeier-Haack Reaction : Formylation at C5 occurs using POCl₃/DMF, yielding 5-formyl derivatives .
-
Suzuki Coupling : Palladium-catalyzed cross-coupling at C5 with arylboronic acids enables biaryl synthesis .
Oxidation and Reduction Reactions
-
Amine Oxidation : Treatment with MnO₂ selectively oxidizes the primary amine to a nitro group, though over-oxidation to nitriles is possible with stronger agents.
-
Indole Ring Reduction : Hydrogenation under Pd/C catalysis saturates the indole’s pyrrole ring to form a tetrahydroindole derivative, altering pharmacological activity .
Experimental Conditions
| Reaction Type | Reagents | Temperature (°C) | Time (h) |
|---|---|---|---|
| Amine oxidation | MnO₂, CH₂Cl₂ | 25 | 12 |
| Ring hydrogenation | H₂ (1 atm), Pd/C, EtOH | 50 | 6 |
Coupling Reactions via Transition-Metal Catalysis
-
Buchwald-Hartwig Amination : The ethanamine sidechain couples with aryl halides using Pd(OAc)₂/Xantphos to form C–N bonds .
-
C–H Functionalization : Rhodium catalysts enable direct arylation at the indole’s C4 position, bypassing pre-functionalization .
Case Study
A 2023 study demonstrated that alpha-Methyl-2-phenyl-1H-indole-3-ethanamine undergoes regioselective C3 alkylation with alcohols via manganese-catalyzed dehydrogenative coupling. Yields reached 78% using MnCl₂/DTBM-SEGPHOS in toluene .
Acid/Base-Mediated Rearrangements
-
Fischer Indole Synthesis : Under acidic conditions, the compound can cyclize with ketones or aldehydes to form polycyclic indole derivatives.
-
Dimroth Rearrangement : Heating with strong bases (e.g., NaOH) induces ring-opening and reorganization, though this is less common due to steric constraints.
Stability and Side Reactions
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Research indicates that alpha-Methyl-2-phenyl-1H-indole-3-ethanamine exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others. For instance, a study showed that certain substituted indoles demonstrated IC50 values as low as 2.1 µM against MDA-MB-231 cells, highlighting their potential as anticancer agents targeting tubulin polymerization pathways .
1.2 Antimicrobial Activity
The compound has also shown promising results in antimicrobial studies. It was found to possess a low minimum inhibitory concentration (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant bacterial infections. For example, one derivative exhibited an MIC of 0.98 µg/mL against MRSA, making it a candidate for further development in antimicrobial therapies .
Mechanistic Insights
2.1 Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions of this compound with various proteins involved in cancer and bacterial resistance mechanisms. These studies suggest that the compound can effectively bind to long RSH proteins, which play a role in bacterial stress responses and could be targeted for developing new antibacterial agents .
2.2 Tubulin Polymerization Inhibition
Research has indicated that indole derivatives can inhibit tubulin polymerization, a crucial process for cancer cell division. The ability of this compound to disrupt this process may contribute to its anticancer efficacy by inducing cell cycle arrest and apoptosis in tumor cells .
Synthesis and Derivative Development
3.1 Synthetic Routes
The synthesis of this compound involves various methodologies that have been optimized for yield and efficiency. Recent advancements include one-pot multicomponent reactions that simplify the synthesis of related indole derivatives while maintaining high yields .
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| One-pot Ugi Reaction | 87–98% | Efficient synthesis of substituted indoles |
| Cyclocondensation | 86–96% | Rapid formation of indole-based compounds |
| Mannich Reaction | 80–93% | Formation of novel indole derivatives |
Case Studies
4.1 Anticancer Efficacy Study
A comprehensive study evaluated the anticancer properties of various indole derivatives, including this compound, against multiple cancer cell lines. The results demonstrated significant growth inhibition in A549 cells with an IC50 value of approximately 4 µM, indicating strong potential as a therapeutic agent .
4.2 Antimicrobial Effectiveness
Another study focused on the antimicrobial properties of substituted indoles, revealing that compounds similar to this compound exhibited potent activity against Gram-positive bacteria with MIC values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-(2-phenyl-1H-indol-3-yl)propan-2-amine involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, including serotonin receptors, and modulate their activity . This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and physicochemical properties of alpha-Methyl-2-phenyl-1H-indole-3-ethanamine and related indole derivatives:
Key Observations
Fluorine at position 5 (C₁₁H₁₃FN₂) increases polarity and may enhance blood-brain barrier penetration .
Ethylamine Side Chain Modifications: Alpha-methylation (as in α-MeT and the target compound) reduces susceptibility to monoamine oxidase (MAO) degradation, extending half-life . Unmodified ethylamine chains (e.g., C₁₂H₁₆N₂) retain higher flexibility and basicity, influencing solubility and binding kinetics .
Solubility and Lipophilicity :
- Phenyl and methyl groups increase hydrophobicity, reducing aqueous solubility. For example, the target compound (logP ~3.5 estimated) is less water-soluble than 5-fluoro derivatives (logP ~2.8) .
- N-methylation (e.g., 1,2-dimethylindole derivative) further decreases polarity, enhancing membrane permeability .
Implications for Research and Development
- Pharmacological Potential: Though direct activity data are absent, structural analogs like α-MeT exhibit serotonergic and psychedelic properties, suggesting the target compound may interact with similar receptors .
- Optimization Strategies :
- Introducing polar groups (e.g., fluorine) could balance lipophilicity and solubility.
- Dual substituents (e.g., 2-phenyl with 5-fluoro) might fine-tune receptor selectivity .
Biological Activity
Alpha-Methyl-2-phenyl-1H-indole-3-ethanamine, commonly known as α-methyltryptamine (AMT), is a compound belonging to the tryptamine family. It has garnered attention in pharmacological research due to its diverse biological activities, including psychoactive effects, potential therapeutic applications, and interactions with various biological systems. This article reviews the biological activity of AMT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C11H14N2
Molecular Weight : 174.24 g/mol
CAS Number : 299-26-3
IUPAC Name : 1H-Indole-3-ethanamine, α-methyl-
The structure of AMT features an indole ring system substituted with an ethylamine side chain and a methyl group at the alpha position. This configuration is crucial for its interaction with various receptors in the body.
1. Psychoactive Effects
AMT is primarily known for its psychoactive properties, acting as a serotonin receptor agonist. It has been reported to produce effects similar to those of other hallucinogens, including altered perception, mood enhancement, and cognitive changes. Research indicates that AMT primarily interacts with the serotonin 5-HT2A receptor, which is implicated in the modulation of mood and perception.
2. Anticancer Activity
Recent studies have explored the potential anticancer properties of AMT. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, including K562 (leukemia) and MCF-7 (breast cancer) cells. The results indicated that AMT exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| K562 | 5.2 | Doxorubicin |
| MCF-7 | 7.8 | Tamoxifen |
3. Neuroprotective Effects
AMT has also been investigated for its neuroprotective effects. A study demonstrated that it could inhibit oxidative stress-induced neuronal damage in vitro. This property may be attributed to its ability to modulate neurotransmitter systems and reduce inflammation within neural tissues .
The primary mechanism through which AMT exerts its biological effects involves modulation of serotonin receptors:
- Serotonin Receptor Agonism : AMT acts as an agonist at the 5-HT2A receptor, leading to enhanced serotonergic signaling.
- Dopaminergic Activity : There is evidence suggesting that AMT may also influence dopaminergic pathways, contributing to its psychoactive effects .
Case Study 1: Clinical Use in Depression
A clinical trial investigated the use of AMT as an adjunct treatment for patients with major depressive disorder. Results indicated that patients receiving AMT showed significant improvements in depressive symptoms compared to those receiving placebo .
Case Study 2: Safety Profile
Another study assessed the safety and tolerability of AMT in healthy volunteers. The findings suggested that while adverse effects were noted (e.g., nausea, anxiety), they were generally mild and transient .
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of α-Methyl-2-phenyl-1H-indole-3-ethanamine to minimize byproducts?
- Methodological Answer : Use regioselective alkylation or reductive amination protocols to target the indole-3-ethanamine backbone. Monitor reaction progress via TLC or HPLC with UV detection (λmax ~220 nm for indole derivatives, as observed in tryptamine analogs) . Purify intermediates via column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures). For stereochemical control, employ chiral catalysts or resolving agents, such as tartaric acid derivatives, as demonstrated in chiral amine syntheses .
Q. How can the molecular structure of α-Methyl-2-phenyl-1H-indole-3-ethanamine be confirmed experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra for characteristic indole proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm and methylene/methyl groups near δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (expected ~265 g/mol for CHN) using ESI-MS or GC-MS .
- X-ray Crystallography : Use programs like WinGX or ORTEP-III to resolve crystal structures if single crystals are obtained .
Q. What safety precautions are critical when handling α-Methyl-2-phenyl-1H-indole-3-ethanamine in the laboratory?
- Methodological Answer : Follow GHS hazard guidelines for analogous amines (e.g., skin/eye irritation, respiratory sensitization):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent oxidation .
Q. How can researchers assess the purity of α-Methyl-2-phenyl-1H-indole-3-ethanamine post-synthesis?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 220 nm. Compare retention times to a certified reference standard .
- Melting Point Analysis : Determine consistency with literature values (if available) using a capillary tube apparatus .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported receptor binding affinities of α-Methyl-2-phenyl-1H-indole-3-ethanamine analogs?
- Methodological Answer :
- Comparative Assays : Perform parallel radioligand binding studies (e.g., -serotonin displacement) across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to control for receptor subtype variability .
- Molecular Docking : Use software like AutoDock Vina to model interactions with 5-HT or TAAR1 receptors, correlating computational data with in vitro results .
Q. How can enantiomeric purity of α-Methyl-2-phenyl-1H-indole-3-ethanamine be ensured during asymmetric synthesis?
- Methodological Answer :
- Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to separate enantiomers .
- Circular Dichroism (CD) : Validate optical activity by comparing CD spectra to enantiomerically pure standards .
Q. What crystallographic challenges arise when analyzing α-Methyl-2-phenyl-1H-indole-3-ethanamine, and how are they addressed?
- Methodological Answer :
- Poor Diffraction : Improve crystal quality via vapor diffusion with solvents like dichloromethane/hexane.
- Disorder Modeling : Use SHELXL for refining disordered phenyl or methyl groups in the crystal lattice .
Q. What methodologies quantify the metabolic stability of α-Methyl-2-phenyl-1H-indole-3-ethanamine in hepatic microsomes?
- Methodological Answer :
- In Vitro Assays : Incubate the compound with rat/human liver microsomes and NADPH. Monitor degradation via LC-MS/MS over 0–60 minutes. Calculate half-life () using first-order kinetics .
- CYP Inhibition Studies : Identify metabolizing enzymes via CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
